1-Acetylazulene
Description
Context within Non-Benzenoid Aromatic Hydrocarbon Chemistry
The world of aromatic compounds is broadly divided into two categories: benzenoid and non-benzenoid aromatics. While benzenoid compounds are built upon the foundational six-membered benzene (B151609) ring, non-benzenoid aromatic hydrocarbons, such as azulene (B44059) and its derivatives, possess aromatic character without containing a benzene ring. wikipedia.org Azulene, an isomer of naphthalene, is distinguished by its fused five- and seven-membered ring system, which imparts a striking blue color and a significant dipole moment, unlike the colorless and nonpolar naphthalene. wikipedia.org
1-Acetylazulene, as a substituted azulene, inherits the fundamental characteristics of its parent molecule. The introduction of an electron-withdrawing acetyl group at the electron-rich five-membered ring influences the electronic distribution within the bicyclic system, thereby modulating its reactivity and spectroscopic properties. The study of this compound and similar derivatives provides deeper insights into the nature of aromaticity and the chemical behavior of these unique non-benzenoid systems.
Significance of Azulene Derivatives in Contemporary Chemical Research
Azulene derivatives have garnered considerable attention in modern chemical research due to their diverse and promising applications. Their unique electronic and photophysical properties make them attractive candidates for the development of advanced materials. acs.orgbohrium.com Researchers are actively exploring their potential in areas such as organic electronics, nonlinear optics, and as components of novel dyes and pigments. lookchem.com
Furthermore, the azulene scaffold has emerged as a privileged structure in medicinal chemistry. Various azulene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comresearchgate.net The functionalization of the azulene core, as exemplified by this compound, allows for the synthesis of more complex molecules with tailored biological profiles. This compound itself serves as a key building block for the synthesis of a variety of heterocyclic and polycyclic aromatic compounds with potential pharmacological relevance. lookchem.com
Detailed Research Findings
While specific physical properties for this compound, such as its melting and boiling points, are not consistently reported in readily available literature, its identity is well-established through spectroscopic methods. lookchem.com The synthesis of this compound can be achieved through several methods, including the Friedel-Crafts acylation of azulene or from precursors like 2H-cyclohepta[b]furan-2-ones.
Spectroscopic Data:
| Spectroscopic Technique | Characteristic Features (Inferred from related compounds) |
| ¹H NMR | Aromatic protons of the azulene core would appear in the downfield region, typically between 7.0 and 9.5 ppm. The methyl protons of the acetyl group would exhibit a singlet at approximately 2.5-2.8 ppm. |
| ¹³C NMR | The carbonyl carbon of the acetyl group would be observed around 190-200 ppm. The sp² hybridized carbons of the azulene ring would resonate in the range of 110-150 ppm. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone would be prominent, typically in the range of 1650-1680 cm⁻¹. Bands corresponding to C-H and C=C stretching of the aromatic rings would also be present. |
| UV-Vis Spectroscopy | The electronic spectrum is expected to show multiple absorption bands in the ultraviolet and visible regions, characteristic of the extended π-system of the azulene core, which is responsible for its blue color. uobabylon.edu.iqrsc.org |
Interactive Data Table: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₀O |
| CAS Number | 7206-57-7 |
| Molecular Weight | 170.21 g/mol |
| Appearance | Expected to be a colored solid |
| Solubility | Likely soluble in common organic solvents |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7206-57-7 |
|---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-azulen-1-ylethanone |
InChI |
InChI=1S/C12H10O/c1-9(13)11-8-7-10-5-3-2-4-6-12(10)11/h2-8H,1H3 |
InChI Key |
ZHXBSSXNKXXLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetylazulene and Its Analogues
Direct Acylation Routes
Direct acylation is a straightforward approach to introduce an acetyl group onto the azulene (B44059) ring.
Azulene undergoes electrophilic substitution reactions, and its 1- and 3-positions are particularly susceptible to such attacks. mdpi.com The direct acylation of azulene with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst is a well-established method for synthesizing 1-acetylazulene. For instance, tin(IV) chloride (SnCl₄) can serve as a catalyst for this reaction, leading to the acylation of the cyclopentadienyl (B1206354) part of the azulene molecule, specifically at the 1-position, to yield this compound. chemcess.com Under more rigorous conditions, or with stronger Lewis acids like aluminum chloride (AlCl₃) or SnCl₄, and using acetyl chloride or acetic anhydride as the acylating agent, 1,3-diacetylazulene can also be formed, indicating that both the 1- and 3-positions can be acylated. chemcess.comedurev.in
Synthesis via 2H-Cyclohepta[b]furan-2-one Precursors
2H-Cyclohepta[b]furan-2-one (CHF) and its derivatives are frequently employed as versatile precursors for the synthesis of a wide array of azulene derivatives. mdpi.comnih.govdntb.gov.ua
The formation of azulene rings from 2H-cyclohepta[b]furan-2-ones often proceeds via [8+2] cycloaddition reactions with electron-rich olefins and their analogues. mdpi.comnih.gov This mechanism involves the cycloaddition between the 2H-cyclohepta[b]furan-2-one and the olefin, followed by decarboxylation. mdpi.comclockss.org For example, 2H-cyclohepta[b]furan-2-ones react with enol ethers to produce various functionalized azulenes through an [8+2] cycloaddition pathway. mdpi.comnih.govresearchgate.net The structures of some of the resulting 2-arylazulenes obtained via [8+2] cycloaddition with aryl-substituted silyl (B83357) enol ethers have been clarified by single-crystal X-ray analysis. rsc.org
The Yasunami-Takase method is a frequently used procedure for azulene synthesis from 2H-cyclohepta[b]furan-2-ones, involving reactions with enamines. mdpi.comclockss.org This [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and enamines initially forms strained bridged intermediates, which then undergo decarboxylation to generate aminohydroazulenes. researchgate.net The yield and reactivity in these reactions are dependent on the substituents on the 2H-cyclohepta[b]furan-2-ones, the amines, and the carbonyl compounds used to prepare the enamines. mdpi.com Similarly, enol ethers also react with 2H-cyclohepta[b]furan-2-ones to give corresponding azulenes via [2+8]π cycloaddition, followed by decarboxylation and elimination of alcohol. clockss.org These reactions are typically carried out by heating a mixture of 2H-cyclohepta[b]furan-2-one and 3-5 equivalents of enol ethers in aprotic solvents such as THF, acetonitrile, or toluene (B28343) at temperatures ranging from 160–190 °C for 20–40 hours in a sealed tube. clockss.org
Data on the synthesis of azulene derivatives by the reaction of 2H-cyclohepta[b]furan-2-ones with enamines indicate variability in yields based on the specific reagents used. mdpi.com
Table 1: Representative Yields from Reactions of 2H-Cyclohepta[b]furan-2-ones with Enamines mdpi.com
| Substituent (R) on 2H-CHF | Amine used for Enamine | Carbonyl Compound for Enamine | Product Yield (%) |
| H | Pyrrolidine | Cyclohexanone (B45756) | 75 |
| H | Morpholine | Cyclopentanone (B42830) | 68 |
| CH₃ | Diethylamine | Acetone | 55 |
Acetals also serve as reagents in the synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones. Azulene derivatives with functional groups at the five-membered ring can be synthesized by reacting 2H-cyclohepta[b]furan-2-ones with acetals, which are prepared from aldehydes and ketones. mdpi.comnih.gov These reactions are typically conducted in neat conditions or aprotic solvents under heating, often at temperatures between 160–190 °C. mdpi.comnih.govclockss.org For instance, acetals derived from cyclic ketones like cyclopentanone and cyclohexanone can be used to obtain cycloalkane-fused azulenes. mdpi.comnih.gov Orthoesters can also be employed as reagents, leading to the synthesis of 2-alkoxyazulenes with yields ranging from 11% to 99%. mdpi.com The [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers (which can be formed from acetal (B89532) decomposition) have been described for synthesizing bicyclo[5.3.0]azulene derivatives, with reaction outcomes dependent on temperature and solvent. nih.gov
Condensation Reactions in this compound Formation and Derivatization
Condensation reactions play a role in both the formation of this compound and its subsequent derivatization. While direct acylation is a primary route for forming this compound, condensation reactions are broadly important in organic synthesis for building complex molecular structures by combining two or more molecules with the elimination of a smaller byproduct. ijrpr.com
In the context of azulene chemistry, condensation reactions can be utilized to introduce various substituents or to further functionalize existing azulene derivatives. For example, the condensation of aldehydes with a reactive methyl group in the presence of a dehydrating agent like acetic anhydride has been reported for the synthesis of azulenic compounds. researchgate.netmdpi.com Specifically, the this compound derivative can be obtained by a sequence involving the reaction of a 2H-cyclohepta[b]furan-2-one derivative with an enamine (prepared from 1-butanal and morpholine), followed by oxidation of the α-position of the azulene ring using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in aqueous acetone. This process can yield the this compound derivative quantitatively. nih.gov Furthermore, this compound can participate in reactions such as the McMurry reaction to form new azulenic compounds with double bonds. researchgate.net Condensation reactions are also crucial for forming carbon-carbon or carbon-nitrogen bonds, which are fundamental to the backbone of many organic compounds, including those relevant to azulene chemistry. ijrpr.com
Table 2: Example of this compound Derivatization via Condensation and Oxidation nih.gov
| Starting Material | Reagents/Conditions | Product | Yield (%) |
| 2H-CHF derivative | 1. Enamine (from 1-butanal & morpholine) 2. DDQ, aqueous acetone | This compound derivative | Quantitative |
Knoevenagel Condensation of Azulene-1-carbaldehydes
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds, typically involving an aldehyde or ketone and a compound with an active methylene (B1212753) group. In the context of azulene chemistry, azulene-1-carbaldehyde (B2927733) and its derivatives serve as key starting materials for this condensation. The reaction with compounds containing double-activated methylene groups, such as Meldrum's acid, barbituric acid, or thiobarbituric acid, proceeds to yield 1-vinylazulenes containing heterocyclic units researchgate.netlew.roresearchgate.net.
For instance, the condensation of azulene-1-carbaldehydes with Meldrum's acid can be performed either neat or in absolute ethanol (B145695) with a base catalyst, leading to dioxane-4,6-diones substituted with an (azulen-1-yl)methylene group at position 5. These reactions are often chosen to avoid side reactions like heterocycle decomposition or formylazulene decarbonylation researchgate.net. Yields for such condensations can be significant, with some products obtained in approximately 70-85% yield researchgate.net. The choice of catalyst, often pyridine (B92270), is crucial and depends on the acidity of the methylene compound researchgate.netlew.ro.
Representative Knoevenagel Condensation Outcomes
| Reactant (Active Methylene Compound) | Azulene-1-carbaldehyde Derivative | Conditions (Typical) | Product Type | Yield (Approximate) |
| Meldrum's Acid | Azulene-1-carbaldehyde | Neat or EtOH, Base | Dioxane-4,6-diones | High researchgate.net |
| Barbituric Acid | Azulene-1-carbaldehyde derivative | Pyridine | 1-Vinylazulenes with heterocycles | ~70% researchgate.net |
| Thiobarbituric Acid | Azulene-1-carbaldehyde derivative | Pyridine | 1-Vinylazulenes with heterocycles | ~85% researchgate.net |
Wittig Condensation Strategies for 1-Vinylazulenes
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds and phosphorus ylides. In azulene chemistry, it provides a direct route to 1-vinylazulenes. This condensation can be initiated from either azulene-1-carbaldehydes or from the phosphonium (B103445) salt of an azulen-1-ylmethyl moiety semanticscholar.org.
Azulene-1-carbaldehydes, despite the lower electrophilic character of their carbonyl group compared to other aromatic aldehydes, undergo smooth Wittig reactions semanticscholar.org. For example, the reaction of azulene-1-carbaldehydes with benzylphosphonium salts can afford a mixture of (Z)/(E)-1-styrylazulenes in good yields, irrespective of the base or solvent used (e.g., n-BuLi/ethyl ether, EtONa/EtOH, or t-BuOK/toluene) semanticscholar.orgresearchgate.net. While 1-vinylazulenes with an alkyl group in position 2 of the C=C bond can be prepared in good yields using very strong bases, these products tend to exhibit low stability semanticscholar.org. The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, offers an alternative with the advantage of being more nucleophilic and less basic than Wittig reagents semanticscholar.org.
Friedlaender Reaction with Acetylazulenes for Quinolylazulene Synthesis
The Friedländer synthesis is a well-established method for the construction of quinoline (B57606) derivatives, typically involving the condensation of 2-aminobenzaldehydes or 2-aminoaryl ketones with another aldehyde or ketone containing an α-active hydrogen jk-sci.comwikipedia.orgnih.gov. The reaction proceeds via an imine intermediate, followed by intramolecular cyclization and dehydration nih.gov.
While the Friedländer synthesis is broadly applicable for quinoline ring systems, its specific application utilizing acetylazulenes (such as this compound) as the ketone component for the synthesis of quinolylazulenes is not extensively detailed in the provided search results. General Friedländer conditions involve acid or base catalysts (e.g., acetic acid, NaOH, pyridine) in solvents like ethanol or methanol, often under reflux jk-sci.comnih.gov. The versatility of the reaction allows for the formation of polysubstituted quinolines, and recent advancements include environmentally friendly approaches and the use of various catalysts like ionic liquids, metal-organic frameworks, and nanocatalysts nih.govorganic-chemistry.orgrsc.org. However, direct examples of this compound participating in this reaction to yield quinolylazulenes are not explicitly provided within the scope of the current information.
Claisen-Schmidt Condensation for Azulene-Containing Chalcones
The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that is widely used for the synthesis of chalcones. Azulene-containing chalcones have been successfully synthesized via this reaction, typically involving the condensation of azulen-1-carbaldehyde with various acetophenones nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua.
The chemical structure of these azulene-containing chalcones has been established by spectroscopic methods, with 1H-NMR spectra often indicating that the products are geometrically pure and configured trans (e.g., J = 15 Hz) nih.govresearchgate.netnih.gov. For instance, (E)-1-(4-Aminophenyl)-3-(azulen-1-yl)prop-2-en-1-one can be synthesized from p-aminoacetophenone and azulen-1-carbaldehyde with a reported yield of 73% nih.gov. Another example is (E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one, synthesized using 2-acetylnaphthalene (B72118) and azulen-1-carbaldehyde, achieving an almost quantitative yield of 99.99% nih.gov. These chalcones are of interest due to their optical and fluorescent properties, as well as their biological activities, including antimicrobial effects nih.govresearchgate.netnih.gov.
Selected Azulene-Containing Chalcone Syntheses
| Acetophenone Derivative | Azulene-1-carbaldehyde | Product Name (Example) | Yield (%) |
| p-aminoacetophenone | Azulen-1-carbaldehyde | (E)-1-(4-Aminophenyl)-3-(azulen-1-yl)prop-2-en-1-one | 73 nih.gov |
| 2-acetylnaphthalene | Azulen-1-carbaldehyde | (E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one | 99.99 nih.gov |
Reductive Coupling and Pinacol (B44631) Formations
Reductive coupling reactions, particularly those leading to pinacols and subsequently alkenes, are significant transformations for carbonyl compounds.
McMurry Reaction of this compound
The McMurry reaction is a powerful reductive coupling method that transforms two ketone or aldehyde groups into an alkene using a low-valent titanium species, typically generated from titanium chloride compounds (e.g., TiCl3 or TiCl4) and a reducing agent like zinc wikipedia.org. This reaction is mechanistically related to the pinacol coupling, where a 1,2-diolate (pinacolate) complex is formed as an intermediate, followed by deoxygenation to yield the alkene wikipedia.org.
For this compound, the McMurry reaction has been investigated using systems such as TiCl4–Zn or TiCl4–Zn–pyridine in THF semanticscholar.orgresearchgate.netresearchgate.netmdpi.com. Interestingly, the reaction of this compound can produce a mixture of products, including the desired alkene (e.g., 65), the pinacol (e.g., 66), and even the product of pinacol-pinacolone transposition (e.g., 67), with their ratios depending on the specific reaction conditions mdpi.com. The presence of pyridine and microwave irradiation can influence the product distribution mdpi.com. The ability of azulene to stabilize carbonium ions is thought to contribute to this behavior semanticscholar.org.
McMurry Reaction of this compound Product Distribution
| Reducing System | Conditions (Example) | Alkene (e.g., 65) Yield (%) | Pinacol (e.g., 66) Yield (%) | Pinacolone Transposition Product (e.g., 67) Yield (%) |
| TiCl4/Zn | 0 °C, 1 h | Trace | - | 89 semanticscholar.org |
| TiCl4/Zn | 0 °C, 30 min; then 40 °C, 1.5 h | 5 | 20:80 (ratio of diastereomers) semanticscholar.org | 11 semanticscholar.org |
| TiCl4/Zn/Pyridine | (Varied, Microwave) | Variable | Variable | Variable mdpi.com |
Enantioselective Pinacol Coupling Approaches Involving this compound
The pinacol coupling reaction, a reductive dimerization of carbonyl compounds, yields 1,2-diols. Achieving enantioselectivity in this reaction is a significant challenge, particularly for generating chiral diols from prochiral ketones like this compound.
A convenient enantioselective approach for the pinacol coupling of this compound has been reported, involving the use of easily accessible (R)- or (S)-BINOLs (1,1'-bi-2-naphthol) as chiral additives nih.gov. This method typically involves the preformation of a chiral titanium-BINOL complex in a 1:2 ratio, followed by reduction with zinc nih.gov. This approach allows for the enantioselective formation of azulenyl diols, such as 2,3-di(azulen-1-yl)butane-2,3-diol nih.gov. Recent advancements in photoredox catalysis have also explored highly diastereoselective and enantioselective pinacol coupling of aromatic aldehydes using titanium complexes, achieving high enantiocontrol (up to 92% enantiomeric excess) for d,l diastereoisomers, although specific data for this compound in this context were not detailed nih.gov.
Other Synthetic Transformations Involving the Acetyl Group
The acetyl group's reactivity allows for diverse chemical modifications beyond its direct formation, facilitating the synthesis of a wide array of azulene-based compounds. These transformations often leverage the electrophilic nature of the carbonyl carbon or the acidity of the alpha-hydrogens adjacent to the carbonyl.
Derivatization from Methyl this compound-3-carboxylate via Enaminone to Heterocycles (e.g., Isoxazolyl, Pyrazolyl Azulenes)
Methyl this compound-3-carboxylate (1) serves as a key precursor for the synthesis of various heterocycle-substituted azulenes through the formation of an enaminone intermediate. The reaction of methyl this compound-3-carboxylate (1) with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing N,N-dimethylformamide (DMF) yields the enaminone, specifically methyl 1-(3-dimethylamino-2-propenoyl)azulene-3-carboxylate (2). The formation of the trans isomer of this enaminone has been exclusively observed, as indicated by its ¹H NMR spectrum. slideshare.net
This enaminone (2) is a versatile synthetic precursor for nitrogen heterocycles. When reacted with hydroxylamine (B1172632) hydrochloride in ethanol in the presence of pyridine, it undergoes cyclization to yield isoxazolyl-substituted azulenes, such as methyl 1-(3-isoxazolyl)azulene-3-carboxylate (3). Similarly, the reaction of enaminone (2) with hydrazine (B178648) hydrate (B1144303) and various arylhydrazines leads to the formation of pyrazolyl-substituted azulenes, specifically methyl 1-(3-pyrazolyl)azulene-3-carboxylates (5a-f). slideshare.net
Alternative synthetic routes to these heterocycles from methyl this compound-3-carboxylate (1) have also been reported. For instance, compound (1) can be converted to the isoxazolyl-substituted azulene (3) via an oxime intermediate (4). Analogously, a phenylhydrazone intermediate (6) can be utilized to form the pyrazolyl-substituted azulene (5b). These reactions highlight the utility of the acetyl group in this compound derivatives for constructing diverse heterocyclic systems. slideshare.net
Alpha-Position Oxidation Reactions in Azulene Ring Systems
The azulene ring system exhibits distinct reactivity patterns due to its non-benzenoid aromaticity and inherent polarity, with positions 1 and 3 being the most electron-rich. Consequently, these alpha-positions are often targeted for oxidation reactions.
Oxidation of the α-methylene at the 1-position of azulene ring systems can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, a significant challenge in these reactions, particularly when aiming for intramolecular fusion to create azulene-embedded polycyclic aromatic hydrocarbons (PAHs), is the tendency of azulene to undergo competitive intermolecular oxidation, leading to dimerization (e.g., formation of 1,3-polyazulene) rather than the desired fused products. This can result in suboptimal yields and selectivity. For instance, attempts to achieve fused products by oxidation involving position 1 of azulene have yielded low returns, and reactions at position 5 have exclusively resulted in oligomeric products.
Despite these challenges, various oxidation methods, including Scholl-type reactions and Mallory photo-oxidation, have been explored for the synthesis of azulene-embedded PAHs. The efficiency of intramolecular fusion can be improved in electron-deficient azulene systems. Research continues to explore controlled oxidation pathways to synthesize complex azulene-derived materials with desired properties.
Reactivity and Mechanistic Investigations of 1 Acetylazulene
Nucleophilic Addition Reactions (SNAz) at the Azulene (B44059) Moiety
Regioselectivity at C-2, C-4, C-6, and C-8 Positions
The lack of symmetry in the azulene molecule, particularly with respect to the axis perpendicular to it, results in an uneven distribution of electron density. This electronic asymmetry increases the charge density of the five-membered ring, thereby favoring electrophilic substitutions on this ring wikipedia.org. Theoretical studies on the electrophilic aromatic substitution reactions of azulene indicate that position C-1 is the most reactive site under kinetic control. In contrast, isomers with substituents at position C-2 are predominantly formed as thermodynamic products nih.gov.
While C-1 is kinetically favored for electrophilic attack, the reactivity can extend to other positions under specific conditions. For instance, when positions C-1 and C-3 are blocked by halogen atoms, electrophilic substitution, such as acylation or halogenation, has been observed to occur at position C-5 of the seven-membered ring nih.gov. The electron-rich nature of the five-atom ring generally promotes electrophilic reactions, whereas the seven-atom ring, possessing a more electrophilic character, is anticipated to favor nucleophilic reactions. However, the electron density at positions C-4(8) and C-6 does not typically support high reactivity with nucleophilic agents nih.gov.
Formation and Stabilization of Meisenheimer Complexes
Azulene derivatives, including those with an acetyl group, are known to form Meisenheimer complexes, which are anionic σ-adducts formed by the addition of a nucleophile to an aromatic ring. The formation of these complexes is a key step in certain nucleophilic aromatic substitution (SNAr) reactions.
For instance, strong nucleophilic reagents like methyllithium (B1224462) (MeLi) can react with azulene to form Meisenheimer complexes. This process involves the addition of a methyl anion to the double bonds of the seven-membered ring, leading to intermediates that are stabilized by the involvement of the cyclopentadienyl (B1206354) aromatic system. Studies have reported the formation of different Meisenheimer isomers, with specific ratios depending on the reaction conditions. The stability of these complexes is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring and, in some cases, by the formation of spirocyclic structures. The ability of azulene to stabilize positive charges is a factor contributing to the stability of such intermediates.
Reactivity of the Acetyl Functional Group
The acetyl functional group (-COCH₃) at position C-1 of 1-Acetylazulene introduces a carbonyl moiety and α-hydrogens, enabling a range of reactions characteristic of ketones.
Condensation Reactions Involving the Carbonyl Group
The presence of α-hydrogens on the methyl group of the acetyl functionality makes this compound susceptible to carbonyl condensation reactions. These reactions typically involve the removal of an α-hydrogen by a base, generating a nucleophilic enolate anion. This enolate then attacks the electrophilic carbonyl carbon of another reacting molecule, forming a new carbon-carbon bond.
Examples of such transformations include aldol (B89426) condensations, where the acetyl group can participate as either the enolate donor or the carbonyl acceptor. Aldol condensations involving the carbonyl and methyl substituents of azulene have been reported. These reactions often lead to β-hydroxy carbonyl compounds, which can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds. The condensation of aldehydes with a reactive methyl group in the presence of dehydrating agents, such as acetic anhydride (B1165640), is a known synthetic route in azulene chemistry, highlighting the reactivity of such methyl groups.
Transformations Leading to Vinyl and Related Derivatives
The acetyl group in this compound can be transformed into vinyl and related derivatives through various synthetic methodologies. Wittig reactions and Horner-Wadsworth-Emmons reactions are prominent examples where a carbonyl group is converted into an alkene. While these reactions have been extensively applied to azulenecarbaldehydes for the synthesis of vinylazulenes, the acetyl group of this compound provides a similar reactive center.
Specifically, Wittig reactions, starting from phosphonium (B103445) salts and aldehydes, have been used to achieve coupling and form vinyl derivatives. The Horner-Wadsworth-Emmons reaction, utilizing phosphonate (B1237965) carbanions, offers an alternative route for C=C double bond formation, with the advantage of being more nucleophilic and less basic than Wittig reagents. Direct observation of vinyl derivatives resulting from the photolysis of carbocationic species derived from this compound further underscores the potential for such transformations.
Reaction Pathway Elucidation
Understanding the mechanistic pathways of complex transformations involving this compound is crucial for synthetic design and predicting reactivity.
Proposed Mechanisms for Complex Transformations (e.g., McMurry, Cycloadditions)
McMurry Reaction: The McMurry reaction, a reductive coupling of carbonyl compounds to form alkenes, has been extensively investigated with this compound. This reaction typically employs a low-valent titanium reagent system, such as TiCl₄/Zn, often in tetrahydrofuran (B95107) (THF). The reaction conditions, including the presence of additives like pyridine (B92270), can significantly influence the product distribution, leading to mixtures of alkenes, pinacols, and products of pinacol (B44631)/pinacolone rearrangement.
The proposed mechanism for the McMurry condensation of this compound involves the formation of titanapinacolate intermediates. These intermediates, designated as structures IA and IB in some mechanistic proposals, are crucial for the subsequent formation of the final alkene products. The reductive coupling of this compound has been studied with varied reaction conditions, demonstrating the complexity and versatility of this transformation.
Cycloadditions: While this compound itself may not be the direct starting material for all types of cycloadditions leading to azulenes, cycloaddition reactions are fundamental in the synthesis of azulene derivatives and represent complex transformations within azulene chemistry. For example, [8+2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins like enol ethers and enamines are effective routes to synthesize multiply functionalized azulenes. These reactions often proceed via strained intermediates, followed by decarboxylation and aromatization to yield stable azulene systems.
Another significant class of cycloadditions in azulene synthesis includes [6+4] cycloadditions, where fulvenes react with specific pyran derivatives to form azulenes, albeit sometimes in low yields. Additionally, [2+2] cycloaddition reactions, such as that between cycloheptatriene (B165957) and dichloroketene, have been utilized for the synthesis of 2-hydroxyazulene. These mechanistic insights into cycloaddition pathways contribute to the broader understanding of how complex azulene structures, which could potentially bear acetyl functionalities, are formed.
Influence of Reaction Conditions on Product Distribution and Yields
In the cyclotrimerization of 1-acetyl-3-methoxycarbonylazulene using tetrachlorosilane, the reaction yielded 1,3,5-tris(3-methoxycarbonyl-1-azulenyl)benzene with a 43% yield, while 22% of the starting material was recovered researchgate.net. This illustrates how reaction conditions dictate the conversion and efficiency of product formation.
Redox Chemistry and Electrochemical Properties
The electrochemical properties of azulene and its derivatives, including this compound, are influenced by their unique non-alternant aromatic structure and inherent dipole moment du.ac.in. Azulene itself possesses a significant dipole moment of 1.08 D, which arises from intramolecular charge transfer, contributing to its distinct electronic characteristics du.ac.in.
While direct electrochemical data for this compound itself is less commonly reported in isolation, studies on its derivatives provide insights into the redox behavior of azulene-based compounds. For instance, the redox behavior of tetracyanobutadiene (TCBD) derivatives synthesized from this compound has been investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) researchgate.net. These studies revealed multistep electrochemical reduction properties for these derivatives, accompanied by notable color changes upon electrochemical reduction researchgate.net.
For comparative context, azulene exhibits a reduction potential of approximately -2.00 V and an oxidation potential of +0.61 V researchgate.net. Derivatives such as 1-phenylazulene show slightly different potentials, with a reduction potential of -1.93 V and an oxidation potential of +0.52 V researchgate.net. These values underscore the influence of substituents on the electrochemical landscape of the azulene system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides valuable information about the chemical environment of each atom, connectivity, and stereochemistry.
¹H-NMR Chemical Shift Analysis and Coupling Constants
The ¹H-NMR spectrum of azulene derivatives provides characteristic signals for the protons of the azulene core and the acetyl group. The electron-withdrawing nature of the acetyl group at the C1 position significantly influences the chemical shifts of the protons on the azulene ring system. Protons on the seven-membered ring, in particular, experience deshielding effects.
For instance, in (3-Acetylazulene)-1-azo(4′-methylbenzene), a derivative of this compound, the protons on the azulene moiety exhibit distinct chemical shifts. The proton at the 2-position (H-2) appears as a singlet at 8.69 ppm. The protons of the seven-membered ring show complex splitting patterns, with H-8 appearing as a doublet at 9.52 ppm and H-4 as a doublet at 9.92 ppm. The remaining protons on the seven-membered ring (H-5, H-6, and H-7) appear as triplets between 7.69 and 7.95 ppm. The methyl protons of the acetyl group are observed as a singlet at 2.78 ppm. lew.ro
The coupling constants (J-values) between adjacent protons are instrumental in confirming the connectivity within the azulene ring. For example, the observed coupling constant of approximately 9.6-9.9 Hz for the protons on the seven-membered ring is characteristic of vicinal coupling in such systems. lew.ro
Interactive Data Table: ¹H-NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for a this compound Derivative.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.69 | s | - |
| H-4 | 9.92 | d | 9.6 |
| H-5 | 7.70 | t | 9.6 |
| H-6 | 7.95 | t | 9.8 |
| H-7 | 7.69 | t | 9.6 |
| H-8 | 9.52 | d | 9.9 |
| -COCH₃ | 2.78 | s | - |
¹³C-NMR Chemical Shift Analysis
The ¹³C-NMR spectrum provides further insight into the carbon framework of this compound and its derivatives. The carbonyl carbon of the acetyl group typically appears in the downfield region of the spectrum. In the case of (3-Acetylazulene)-1-azo(4′-methylbenzene), the carbonyl carbon resonates at 196.6 ppm. The carbon of the methyl group in the acetyl substituent appears at 29.25 ppm. lew.ro
The carbons of the azulene ring system show a wide range of chemical shifts. For the aforementioned derivative, the carbon atoms of the five-membered ring (C-2 and C-3) are found at 131.2 ppm and 129.8 ppm, respectively. The carbons of the seven-membered ring and the bridgehead carbons (C-3a and C-8a) resonate between approximately 127.7 ppm and 142.0 ppm. lew.ro
Interactive Data Table: ¹³C-NMR Chemical Shifts (δ, ppm) for a this compound Derivative.
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 196.6 |
| -COCH₃ | 29.25 |
| C-2 | 131.2 |
| C-3 | 129.8 |
| Azulene Ring Carbons | 127.7 - 142.0 |
Stereochemical Assignments (e.g., E/Z Isomerism in Derivatives)
The synthesis of certain derivatives of this compound can lead to the formation of stereoisomers, particularly E/Z isomers, when a double bond is introduced into the substituent. The assignment of the E or Z configuration is crucial for understanding the three-dimensional structure and reactivity of these molecules. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, is a key technique for these assignments.
While specific examples of E/Z isomerism in derivatives of this compound are not extensively detailed in the readily available literature, the principles of stereochemical assignment are well-established. For instance, in derivatives containing a C=C double bond in a side chain, the magnitude of the vicinal proton-proton coupling constant (³JHH) across the double bond can often distinguish between the E and Z isomers. Generally, a larger coupling constant is observed for the trans (E) configuration compared to the cis (Z) configuration. NOE experiments can provide through-space correlations between protons, further confirming the spatial arrangement of substituents around the double bond.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum is characterized by absorptions corresponding to the carbonyl group and the olefinic bonds of the azulene ring.
Characteristic Carbonyl and Olefinic Stretching Frequencies
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). In (3-Acetylaminoazulene)-1-azo(4′-methylbenzene), a related compound, the carbonyl stretching frequency is observed at 1697 cm⁻¹. lew.ro Generally, for acetyl groups attached to aromatic systems, the C=O stretching frequency is expected in the range of 1680-1700 cm⁻¹.
The azulene ring system gives rise to characteristic C=C stretching vibrations in the region of 1400-1600 cm⁻¹. These bands are often complex due to the fused ring system. Additionally, C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives.
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| C=O (Acetyl) | Stretching | ~1680 - 1700 |
| C=C (Azulene) | Stretching | ~1400 - 1600 |
| C-H (Aromatic) | Stretching | >3000 |
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
The electronic absorption spectra of azulene and its derivatives are of particular interest due to their characteristic blue or violet color, which arises from an S₀ → S₁ electronic transition in the visible region of the spectrum. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the azulene core.
The UV-Vis spectrum of azulene itself exhibits a weak absorption in the visible region (around 580 nm) and more intense absorptions in the ultraviolet region. The introduction of an acetyl group at the 1-position is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated π-system.
In derivatives such as 3-substituted azulene-1-azo(4′-methylbenzenes), the UV-Vis spectra show a band in the visible region between 400 and 485 nm. The exact position of this band is influenced by the electronic nature of the substituent at the 3-position. Electron-donating groups cause a bathochromic shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift. lew.ro This demonstrates the tunability of the electronic properties of the azulene chromophore through chemical modification.
Analysis of Absorption Maxima and Electronic Transitions
The electronic absorption spectrum of this compound is governed by the promotion of electrons from occupied to unoccupied molecular orbitals. youtube.com Due to its extended π-conjugated system and the presence of a carbonyl group, this compound exhibits characteristic electronic transitions, primarily of the π → π* and n → π* types.
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the azulene ring system. The extended conjugation in the azulene core lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing these absorptions into the visible and near-UV regions. researchgate.net
n → π* Transitions: These are lower-intensity absorptions that occur from the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. youtube.com
The UV-Vis absorption spectra of azulene derivatives are typically classified into three regions corresponding to different electronic transitions: S₀ → S₁, S₀ → S₂, and S₀ → S₃. researchgate.netsemanticscholar.org The S₀ → S₁ transition, often appearing in the 500-650 nm range, is generally weak. researchgate.net More intense absorptions corresponding to S₀ → S₂ and S₀ → S₃ transitions occur at shorter wavelengths in the UV region. researchgate.netsemanticscholar.org The introduction of an acetyl group at the 1-position influences these transitions, often causing shifts in the absorption maxima (λmax). For instance, studies on various azulene derivatives show a clear pattern of absorption bands. researchgate.netmdpi.com
< RENDER_TABLE > [ {"header": "Transition", "subheader": "Typical Wavelength Range (nm) for Azulene Derivatives", "description": "Nature of Electronic Transition"}, {"header": "S₀ → S₁", "subheader": "500 - 650", "description": "Weak absorption, primarily HOMO → LUMO excitation. researchgate.net"}, {"header": "S₀ → S₂", "subheader": "340 - 370", "description": "Stronger absorption in the near-UV region. researchgate.net"}, {"header": "S₀ → S₃", "subheader": "275 - 300", "description": "Very strong absorption in the UV region. researchgate.net"} ]
Solvatochromic Effects and Spectroscopic Probes
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This effect is prominent in molecules that exhibit a significant change in their dipole moment upon electronic excitation. This compound, with its electron-withdrawing acetyl group on the polarizable azulene nucleus, is expected to display such behavior.
When this compound absorbs light, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a different dipole moment than the ground state. Polar solvents will stabilize the more polar state (either ground or excited), thus changing the energy gap for absorption. nih.gov If the excited state is more polar than the ground state, polar solvents will cause a bathochromic (red) shift to a longer wavelength, a phenomenon known as positive solvatochromism. rsc.org This sensitivity to solvent polarity allows azulene derivatives to be used as spectroscopic probes for their local environment. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then breaks down into smaller, characteristic fragment ions.
For this compound (C₁₂H₁₀O, Molecular Weight: 170.21 g/mol ), the following features are expected in its mass spectrum:
Molecular Ion (M⁺•): A prominent molecular ion peak at m/z = 170 is anticipated due to the stability of the aromatic azulene ring system. libretexts.org
α-Cleavage: The primary fragmentation pathway for ketones involves the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This can lead to two main fragments:
Loss of a methyl radical (•CH₃) to form a stable azulenoyl cation at m/z = 155.
Loss of an acetyl radical (•COCH₃) to form the azulenyl cation at m/z = 127.
Other Fragments: The azulenoyl cation (m/z 155) can further lose a molecule of carbon monoxide (CO) to produce a fragment at m/z = 127. miamioh.edu
Studies on 1-substituted azulenes confirm that fragmentation typically conserves the positive charge on the azulene moiety due to its aromatic stability. researchgate.net
< RENDER_TABLE > [ {"header": "m/z Value", "subheader": "Proposed Fragment Ion", "description": "Fragmentation Pathway"}, {"header": "170", "subheader": "[C₁₂H₁₀O]⁺•", "description": "Molecular Ion (M⁺•)"}, {"header": "155", "subheader": "[C₁₁H₇O]⁺", "description": "Loss of methyl radical ([M-15]⁺)"}, {"header": "127", "subheader": "[C₁₀H₇]⁺", "description": "Loss of acetyl radical ([M-43]⁺) or loss of CO from m/z 155"} ]
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure of a compound.
While the specific crystal structure of this compound is not detailed here, analyses of closely related azulene derivatives have been successfully performed, confirming their helical or planar structures. nih.govresearchgate.netacs.orgeurjchem.com For example, single-crystal X-ray analysis of various functionalized azulenes has unambiguously confirmed their molecular architectures. nih.govmdpi.com The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice.
< RENDER_TABLE > [ {"header": "Crystallographic Parameter", "subheader": "Description"}, {"header": "Crystal System", "subheader": "Describes the symmetry of the unit cell (e.g., monoclinic, triclinic). mdpi.com"}, {"header": "Space Group", "subheader": "Defines the symmetry operations within the crystal. mdpi.com"}, {"header": "Unit Cell Dimensions (a, b, c, α, β, γ)", "subheader": "The lengths and angles of the repeating unit of the crystal lattice. mdpi.com"}, {"header": "Z Value", "subheader": "The number of molecules per unit cell. eurjchem.com"} ]
Advanced Spectroscopic and Surface Characterization Techniques
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the interfacial properties of electrodes, particularly those modified with thin films, such as polymers derived from azulene derivatives. researchgate.net When an electrode is modified with a poly(this compound) film, EIS can probe processes like charge transfer, diffusion, and film capacitance. figshare.comresearchgate.net
The data is typically presented as a Nyquist plot, which graphs the imaginary part of impedance against the real part.
A semicircular region at high frequencies corresponds to the charge-transfer resistance (Rct), which relates to the kinetics of electron transfer at the electrode/film interface. mdpi.com The diameter of the semicircle is equal to Rct.
A linear region at low frequencies is characteristic of diffusion-controlled processes.
Studies on electrodes modified with azulene-based polymers have shown that the charge-transfer resistance can be modulated by applying different potentials. mdpi.com For instance, as a more positive potential is applied, the polymer film can become more conductive (doped), leading to a decrease in Rct. mdpi.com
< RENDER_TABLE > [ {"header": "EIS Parameter", "subheader": "Physical Meaning", "description": "Information Gained"}, {"header": "Solution Resistance (Rs)", "subheader": "Resistance of the electrolyte.", "Relates to the bulk properties of the solution."}, {"header": "Charge-Transfer Resistance (Rct)", "subheader": "Resistance to electron transfer at the interface.", "Indicates the kinetics of the redox process at the electrode surface. mdpi.com"}, {"header": "Double-Layer Capacitance (Cdl)", "subheader": "Capacitance of the electrode-electrolyte interface.", "Provides information about the surface area and nature of the interface."}, {"header": "Warburg Impedance (W)", "subheader": "Impedance related to mass transport.", "Characterizes the diffusion of species to the electrode surface. "} ]
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. azooptics.comdiva-portal.org For a thin film of this compound, XPS can confirm its presence and purity and provide insight into its chemical bonding. researchgate.net
The XPS spectrum is a plot of the number of emitted electrons versus their binding energy. Each element has a unique set of binding energies, allowing for elemental identification. ipfdd.de Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. azom.com
For a this compound (C₁₂H₁₀O) film, the XPS spectrum would show peaks for carbon (C 1s) and oxygen (O 1s). The high-resolution C 1s spectrum could be deconvoluted to distinguish between the different types of carbon atoms:
Carbons in the aromatic azulene ring (C-C and C-H bonds).
The carbonyl carbon (C=O), which would appear at a higher binding energy due to the electron-withdrawing oxygen atom.
The methyl carbon (C-H bonds).
< RENDER_TABLE > [ {"header": "Core Level", "subheader": "Expected Chemical Environment", "description": "Expected Binding Energy Range (eV)"}, {"header": "C 1s", "subheader": "Aromatic (C-C, C-H)", "description": "~284.5 - 285.0"}, {"header": "C 1s", "subheader": "Carbonyl (C=O)", "description": "~287.0 - 288.0"}, {"header": "O 1s", "subheader": "Carbonyl (C=O)", "description": "~531.0 - 532.0"} ]
Table of Mentioned Chemical Compounds
< RENDER_TABLE > [ {"header": "Compound Name", "subheader": "Molecular Formula", "description": "Role in Article"}, {"header": "this compound", "subheader": "C₁₂H₁₀O", "description": "Primary subject of the article."}, {"header": "Carbon Monoxide", "subheader": "CO", "description": "Neutral molecule lost during mass spectrometry fragmentation."} ]
Spectroscopic and Structural Characterization of 1 Acetylazulene and Its Derivatives
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of 1-acetylazulene and its derivatives, SEM provides valuable insights into the crystal structure, film formation, and surface features of these compounds, which are crucial for their application in various fields, including materials science and electronics.
While specific SEM studies focusing exclusively on this compound are not extensively documented in publicly available literature, the morphological analysis of functionalized azulene (B44059) derivatives offers significant understanding. A notable example is the characterization of polymer films derived from 2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazole, an azulene derivative. mdpi.comresearchgate.net The study of these films reveals how the morphology of azulene-based materials can be controlled and characterized.
For instance, at a constant electropolymerization potential of +1.5 V, a regular arrangement of the polymer was observed, which is attributed to π-stacking interactions during the electropolymerization process. mdpi.comresearchgate.net This ordered growth is a desirable characteristic for many applications. The study also highlighted that higher potentials during the film formation could lead to more porous films. mdpi.comresearchgate.net
The key morphological features observed in the SEM analysis of the azulene derivative polymer films are summarized in the interactive data table below.
Table 1: Morphological Features of an Azulene Derivative Polymer Film Observed by SEM
| Feature | Description |
| Overall Arrangement | Relatively uniform and ordered polymer matrix. mdpi.comresearchgate.net |
| Surface Topography | Generally planar with the presence of some clusters. mdpi.comresearchgate.net |
| Dependence on Potential | Film morphology is influenced by the electropolymerization potential. mdpi.comresearchgate.net |
| Porosity | Higher electropolymerization potentials can result in more porous films. mdpi.comresearchgate.net |
| Structural Order | A regular arrangement is noted at an electropolymerization potential of +1.5 V. mdpi.comresearchgate.net |
The insights gained from the SEM analysis of this azulene derivative underscore the importance of this technique in understanding the structure-property relationships of azulene-based materials. Future SEM studies on this compound crystals and thin films would be beneficial to directly elucidate their specific morphological characteristics.
Theoretical and Computational Investigations of 1 Acetylazulene
Quantum Chemical Calculations
Quantum chemical calculations provide insights into the electronic properties and stability of molecules. These methods are essential for characterizing the fundamental nature of 1-Acetylazulene.
Electronic structure analysis, particularly the examination of frontier molecular orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity, optical, and electronic characteristics. masterorganicchemistry.comossila.com The HOMO represents the highest energy orbital occupied by electrons and indicates a molecule's electron-donating ability (oxidation potential), while the LUMO is the lowest energy orbital capable of accepting electrons, reflecting its electron-accepting ability (reduction potential). ossila.com The energy difference between the HOMO and LUMO, known as the energy gap, serves as an important indicator of molecular stability and reactivity. ekb.eg
For azulene (B44059) and its derivatives, including this compound, quantum chemical calculations often employ Density Functional Theory (DFT) with specific functionals like B3LYP and basis sets such as 6-311G++(d,p) for optimized structure analysis and FMO investigations. researchgate.netconicet.gov.ar The inherent asymmetry of azulene's electronic system, stemming from its non-alternant aromatic nature, leads to an increased charge density on its five-membered ring. researchgate.netresearchgate.net This electronic distribution favors electrophilic substitutions, a characteristic that would also be pertinent to this compound. Studies on related azulene systems have shown that the distribution of molecular orbitals can significantly influence transport behavior, with the LUMO being well-distributed and the HOMO localized in certain cases, impacting n-type conductivity. researchgate.net
The unique non-alternant aromaticity of azulene, an isomer of naphthalene, results in a significant dipole moment. This polarity arises from the delocalization of π-electrons, where one π-electron from the seven-membered ring effectively shifts into the five-membered ring. semanticscholar.org This creates a tropylium-like aromatic system in the seven-membered ring and a cyclopentadienyl (B1206354) anion-like character in the five-membered ring. semanticscholar.org Consequently, there is an increased negative charge at positions C-1 (and C-3) of the azulene core, conferring a strong nucleophilic and electron-donating character to these positions, which is relevant for this compound. semanticscholar.org The lack of symmetry perpendicular to the molecular axis further contributes to this electronic asymmetry, influencing charge distribution and reactivity. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectra are directly correlated with the charge distribution within a molecule, providing experimental validation for computational predictions of charge density. lew.ro
Computational Reaction Mechanism Studies
Computational methods are invaluable for dissecting the step-by-step pathways of chemical reactions, identifying transient intermediates, and quantifying energy changes.
Reaction energy profiles illustrate the energy changes that occur as a reaction progresses from reactants to products. savemyexams.comlibretexts.orgfiveable.me These profiles typically depict peaks, which represent transition states, and valleys, which correspond to intermediates. fiveable.me A transition state is a high-energy, unstable molecular configuration that exists at the peak of an activation energy barrier, where chemical bonds are partially broken and formed. savemyexams.comlibretexts.orgchemguide.co.uk Unlike intermediates, transition states cannot be isolated. libretexts.orgchemguide.co.uk The energy required to reach this state from the reactants is known as the activation energy (Ea). savemyexams.comlibretexts.org
For this compound, computational studies have been applied to investigate its reaction mechanisms. For instance, the McMurry reaction of this compound, involving titanium reagents (e.g., TiCl4–Zn), has been explored. researchgate.netmdpi.com This reductive coupling reaction is known to yield a mixture of products, including alkenes, pinacols, and products of pinacol (B44631)/pinacolone transposition, with the product ratio being dependent on reaction conditions. mdpi.com The proposed mechanism for this reaction involves a key intermediate, the cyclic titanapinacolate A, whose conversion is significantly influenced by the 1-azulenyl group. semanticscholar.org Such detailed mechanistic insights are derived from transition state analyses and the construction of reaction energy profiles, which map the energetic landscape of the transformation.
Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that provides a dynamic, time-dependent view of chemical systems. uzh.ch Unlike static quantum chemical calculations that focus on optimized geometries and transition states, AIMD simulates the real-time evolution of atoms, incorporating finite temperature effects, anharmonicity, and collective dynamics. rsc.orgethz.ch This approach is particularly valuable for elucidating complex reaction pathways, especially in systems undergoing chemical reactions or phase transitions. uzh.ch
AIMD simulations, often coupled with Density Functional Theory (DFT) approaches, offer a robust description of both enthalpic and entropic contributions to reaction free energy landscapes. uzh.chrsc.orgaps.org By observing the atomic movements and interactions over time, AIMD can reveal dynamic reaction pathways that might be difficult to predict from static calculations alone. nih.gov This method essentially functions as a "computational microscope," providing a detailed view of molecular processes as they unfold. ethz.ch
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for ground state electronic structure calculations in diverse fields, including quantum chemistry and materials science. researchgate.net
DFT is routinely applied to calculate a wide array of molecular properties, including ground state energies, optimized molecular structures, and vibrational frequencies. researchgate.netresearchgate.net Beyond structural and energetic properties, DFT is instrumental in deriving global molecular descriptors from HOMO-LUMO analysis, such as ionization potential, electron affinity, electronegativity, chemical potential, chemical hardness, and softness, all of which are crucial for predicting chemical reactivity. conicet.gov.ar
In the context of reaction mechanisms, DFT calculations are extensively used to understand bond breaking and formation processes at the molecular level, thereby assisting in the design of more efficient synthetic routes or catalysts. catalysis.blognih.gov Time-Dependent Density Functional Theory (TDDFT), an extension of DFT, is specifically utilized for investigating excited state properties and predicting spectroscopic data, such as UV-Vis absorption and emission spectra. researchgate.net DFT has also been applied to study the reactivity of carbonyl compounds, which is directly relevant to the acetyl group in this compound. nih.gov The combination of DFT with molecular mechanics (QM/MM methods) is common in complex systems, allowing for efficient analysis of both molecular properties and interactions with larger biological or material environments. nih.gov
Geometry Optimization and Vibrational Frequency Calculations
Geometry optimization is a fundamental computational procedure aimed at identifying the most stable arrangement of atoms in a molecule, corresponding to a minimum on its potential energy surface. This process ensures that the net inter-atomic forces on each atom are acceptably close to zero nih.govuni.lu. For this compound, DFT calculations are a preferred method for geometry optimization, offering a balance between computational efficiency and accuracy nih.gov. Various DFT functionals, such as B3LYP, PBE0, and BP86, in conjunction with appropriate basis sets, are employed to achieve accurate structural parameters nih.govnih.gov.
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structure represents a true energy minimum (indicated by the absence of imaginary frequencies) and provide theoretical infrared (IR) and Raman spectra nih.govnih.gov. Molecular vibrations are inherently anharmonic, and advanced computational approaches can incorporate these anharmonic effects to yield more accurate predictions of IR and Raman spectra, including the identification of overtone and combination bands nih.govuni.lu.
Typically, geometry optimization and vibrational frequency calculations yield data such as bond lengths, bond angles, dihedral angles, and a list of vibrational modes with their corresponding frequencies and intensities. While specific data for this compound were not detailed in the provided sources, a general representation of such computational output is shown below.
Table 1: Illustrative Data from Geometry Optimization and Vibrational Frequency Calculations
| Parameter Type | Example Data Point | Unit |
| Bond Lengths | C-C, C=O, C-H | Å |
| Bond Angles | C-C-C, C-C=O | Degrees |
| Dihedral Angles | C-C-C-C | Degrees |
| Vibrational Frequencies | C=O stretching | cm⁻¹ |
| C-H stretching | cm⁻¹ | |
| Ring deformation | cm⁻¹ | |
| IR Intensities | (relative to strongest band) | - |
| Raman Intensities | (relative to strongest band) | - |
Prediction of Spectroscopic Properties
Computational methods are extensively used to predict various spectroscopic properties of molecules like this compound, aiding in their characterization and understanding. These predictions encompass UV-Vis, Nuclear Magnetic Resonance (NMR), and IR/Raman spectroscopy.
For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is commonly employed to calculate electronic transition energies and oscillator strengths, which correspond to absorption bands in the spectrum. Azulene derivatives, including this compound, are known for their distinct visible light absorption due to their unique fused five- and seven-membered ring system and inherent dipole moment. Computational studies can accurately predict these absorption maxima, which often show good agreement with experimental data.
NMR chemical shifts, for both ¹H and ¹³C nuclei, can be computationally predicted. Methods such as Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework are frequently used. Additionally, machine learning approaches, particularly those utilizing neural networks, are emerging as powerful tools for predicting NMR chemical shifts with high accuracy. These predictions are crucial for structural elucidation, especially for complex molecules.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Method | Predicted Property | Example Data Point | Unit |
| UV-Vis | Absorption Maxima (λmax) | 590, 340, 290 | nm |
| Oscillator Strength (f) | 0.25, 0.18, 0.32 | - | |
| ¹H NMR | Chemical Shifts (δ) | 2.5 (CH₃), 6.8-8.5 (Azulene H) | ppm |
| ¹³C NMR | Chemical Shifts (δ) | 200 (C=O), 110-150 (Azulene C) | ppm |
| IR | C=O Stretching | ~1680 | cm⁻¹ |
| C-H Aromatic Stretching | ~3050 | cm⁻¹ | |
| Raman | Ring Breathing Mode | ~1400 | cm⁻¹ |
Structure-Property Relationship Modeling
Understanding the relationship between a molecule's structure and its properties is paramount in chemical and pharmaceutical research. Computational modeling plays a crucial role in establishing these relationships, facilitating the design of new compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Azulene-Derived Chalcones
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used to develop predictive models that correlate the chemical structure of compounds with their biological activities. While the focus of this article is this compound, the application of QSAR to azulene-derived chalcones provides a relevant context for understanding structure-property relationships within the broader azulene family.
Studies on azulene-containing chalcones have successfully employed QSAR to investigate their antimicrobial and antifungal activities. These methodologies aim to identify key physicochemical parameters and structural features that govern the observed biological effects. For instance, geometry optimization is a critical initial step in QSAR studies to obtain stable molecular conformations, which are then used to derive various molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters.
QSAR models typically involve statistical techniques, such as multiple linear regression, to build equations that predict activity based on these descriptors. For azulene-derived chalcones, QSAR studies have revealed the influence of functional groups on the biological activity of the 2-propen-1-one unit and the azulene scaffold. Such models can guide the rational design of new azulene-based compounds with enhanced biological profiles.
Table 3: Illustrative QSAR Descriptors and Activity Data for Azulene-Derived Chalcones
| Descriptor Type | Example Descriptor | Biological Activity | Example Value |
| Electronic | HOMO-LUMO Gap | Antimicrobial Activity | 2.5 eV |
| Steric | Molecular Volume | Antifungal Activity | 250 ų |
| Hydrophobic | LogP | Antimicrobial Activity | 3.2 |
| Topological | Wiener Index | Antifungal Activity | 150 |
Computational Catalysis and Catalyst Screening for Azulene-Based Systems
Computational catalysis, predominantly utilizing DFT, is a powerful approach for investigating reaction mechanisms, optimizing the structures of catalysts and intermediates, and screening potential catalysts for various chemical transformations nih.govnih.gov. For azulene-based systems, computational studies are particularly valuable given azulene's unique electronic and structural flexibility, which allows it to adapt to the electronic demands of metal centers.
DFT calculations have been instrumental in understanding the coordination chemistry of azulene with various transition metals, providing insights into bonding characteristics and the existence of different coordination environments and isomers. These studies can rationalize the rich diversity observed in azulene's coordination complexes.
In the context of catalyst screening, computational methods allow for the rapid evaluation of a large number of potential catalysts and reaction pathways without the need for extensive experimental work. For example, studies have explored copper and silver catalysts for reactions involving azulene substrates, leading to transformations such as ring expansion and C-H functionalization. Computational screening helps identify optimal catalysts by evaluating parameters like activation energies, reaction free energies, and binding energies of intermediates.
Table 4: Illustrative Data from Computational Catalysis Studies on Azulene-Based Systems
| Parameter | Description | Example Value | Unit |
| ΔE‡ | Activation Energy | 15.2 | kcal/mol |
| ΔG | Reaction Free Energy | -5.8 | kcal/mol |
| Ebind | Binding Energy of Intermediate | -25.7 | kcal/mol |
| Catalyst Type | Copper(II) acetylacetonate | - | - |
Advanced Applications and Functional Materials Derived from 1 Acetylazulene
Applications in Organic Electronics and Optoelectronic Devices
The intrinsic properties of azulene (B44059), such as its large dipole moment and narrow HOMO-LUMO energy gap, make it an attractive building block for organic electronic and optoelectronic devices. uky.edu The introduction of an acetyl group at the 1-position can further modulate these properties, offering a pathway to fine-tune the performance of these materials in various applications.
While direct applications of 1-acetylazulene in Organic Field-Effect Transistors (OFETs) are not extensively documented in dedicated studies, the broader class of azulene-based materials has shown considerable promise. researchgate.net OFETs are fundamental components of modern electronics, and organic versions offer advantages such as flexibility and low-cost fabrication. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer.
Azulene derivatives have been investigated for their potential in OFETs due to their unique molecular orbital geometry, which can be engineered to favor either hole (p-type) or electron (n-type) transport. researchgate.net For instance, certain terazulene isomers have been shown to exhibit n-type semiconducting behavior with notable electron mobilities. researchgate.net The acetyl group in this compound, being an electron-withdrawing group, could potentially influence the electron affinity and ionization potential of the molecule, thereby affecting its charge transport characteristics. The strategic placement of such functional groups is a key aspect of molecular engineering to enhance OFET performance.
| Azulene-Based Compound Class | Reported OFET Characteristics | Potential Influence of 1-Acetyl Group |
| Terazulene Isomers | n-type semiconducting properties. researchgate.net | May enhance n-type behavior due to electron-withdrawing nature. |
| 2-Azulenyl End-Capped Oligomers | High charge carrier mobilities. researchgate.net | Could modify molecular packing and charge transport pathways. |
The application of this compound derivatives in organic light-emitting diodes (OLEDs) is an area of active research. OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. The color and efficiency of the light emission are dependent on the molecular structure of the organic emitter.
Azulene derivatives are of interest for OLEDs due to their unique fluorescence properties. nih.gov The incorporation of azulene moieties into polymer backbones, for instance, has been explored to tune the emission color of the resulting materials. While specific data on this compound in OLEDs is limited, the acetyl group's influence on the electronic structure could be leveraged to modify the emission wavelength and quantum efficiency of azulene-based emitters.
| Device Component | Role of Organic Material | Potential Application of this compound Derivatives |
| Emissive Layer | Emits light upon charge recombination. | As a dopant or primary emitter to achieve specific colors. |
| Charge Transport Layer | Facilitates the injection and transport of electrons and holes. | As a component in hole or electron transport layers. |
The photochromic and redox properties of azulene derivatives make them candidates for molecular switches and optical data storage applications. nih.gov Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli, such as light or an electric field. This property is the basis for high-density optical data storage, where information is written and read by changing and detecting the state of the molecule.
Azo-azulene derivatives, which can be synthesized from precursors related to this compound, have been a focus of research in this area. researchgate.net The photoisomerization of the azo group allows for the reversible switching of the molecule's properties, including its absorption spectrum and nonlinear optical response. This functionality can be harnessed to create rewritable optical data storage media. nih.govresearchgate.net The acetyl group could be used to modulate the switching characteristics and thermal stability of such molecular devices.
| Application | Underlying Principle | Relevance of this compound Derivatives |
| Molecular Switches | Reversible isomerization between two stable states. | Precursors for the synthesis of photo-switchable azo-azulenes. |
| Optical Data Storage | Encoding information based on the state of a molecule. | Can be incorporated into polymers for rewritable data storage. nih.govresearchgate.net |
Development of Dyes and Pigments
The vibrant color of azulene and its derivatives has led to their exploration in the development of novel dyes and pigments. The color of these compounds is a direct consequence of their electronic structure, and the introduction of substituents like the acetyl group allows for the fine-tuning of their coloration properties.
Azulene derivatives have attracted significant attention for their second- and third-order nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for a range of photonic applications, including frequency conversion, optical switching, and data processing. The NLO response of a molecule is related to its hyperpolarizability, which is influenced by factors such as molecular structure, conjugation length, and the presence of electron-donating and electron-accepting groups.
The inherent dipolar nature of the azulene ring system provides a good foundation for creating molecules with large hyperpolarizabilities. researchgate.net The introduction of an acetyl group, an electron-withdrawing substituent, can enhance the push-pull character of the molecule when combined with electron-donating groups, leading to a significant increase in the NLO response. Azo-azulene derivatives, in particular, have been shown to exhibit substantial second-order NLO effects. researchgate.netresearchgate.net
| Azo-Azulene Derivative | Second-Order NLO Susceptibility (χ⁽²⁾) | Third-Order NLO Susceptibility (χ⁽³⁾) x 10²⁰ [m²/V²] |
| Azulene-1-azo-(2-thiazole) | Superior to quartz by an order of magnitude. researchgate.net | 1.8 researchgate.net |
| Azulene-1-azo-(2-benzothiazole) | - | 1.2 researchgate.net |
| Azulene-1-azo-(4-N,N-dimethylaniline) | - | 0.8 researchgate.net |
Data for solutions containing azo-azulene derivatives. researchgate.net
The color of azulene derivatives is intrinsically linked to their molecular structure. The position and nature of substituents on the azulene ring can significantly alter the wavelength of maximum absorption (λmax) and thus the perceived color. The acetyl group at the 1-position of the azulene ring acts as a chromophore and an auxochrome, influencing the electronic transitions within the molecule.
For example, the parent this compound is a violet solid. The introduction of additional functional groups can lead to a wide range of colors. A notable example is 7-acetyl-4-methylazulene-1-carbaldehyde, a red pigment found in Lactarius deliciosus mushrooms. researchgate.net This demonstrates how the combination of an acetyl group with other substituents can be used to achieve specific colors. The study of these structure-color relationships is crucial for the rational design of new dyes and pigments with desired hues and properties.
| Compound | Observed Color | Key Structural Features |
| This compound | Violet | Acetyl group at the 1-position. |
| 7-Acetyl-4-methylazulene-1-carbaldehyde | Red | Acetyl, methyl, and carbaldehyde groups. researchgate.net |
Supramolecular Chemistry and Advanced Materials
The unique electronic properties and inherent dipole moment of the azulene moiety make it a compelling building block in supramolecular chemistry and the development of advanced materials. Its ability to form structured, functional assemblies has led to the creation of novel macrocycles and polymers with tailored characteristics.
Azulene-containing Crown Ethers, Calixarenes, Azuliporphyrins, and Azulenophanes
The incorporation of the azulene unit into macrocyclic structures has yielded a fascinating class of compounds with unique host-guest chemistry and photophysical properties. These azulene-based macrocycles are analogues of well-known supramolecular hosts.
Azulene-containing Crown Ethers: Aza-crown ethers incorporating the azulene skeleton have been synthesized and investigated for their ion-binding capabilities. mdpi.com The nitrogen atom in the aza-crown ether structure provides a convenient point for attaching other functional molecules, while the azulene unit can act as a signaling component. mdpi.com These compounds have been explored as potential detectors for heavy metals. mdpi.com The selectivity of crown ethers for specific metal cations is highly dependent on the cavity size of the macrocycle and the ionic radius of the metal ion. mdpi.comwikipedia.org
Calixarenes (Calixazulenes): Calixarenes are macrocycles formed by linking phenolic units with methylene (B1212753) bridges. beilstein-journals.org When azulene rings are used as the repeating unit instead of phenols, the resulting structures are known as calixazulenes. beilstein-journals.orgresearchgate.net The first azulene analogue of a calixarene (B151959) was synthesized in 1988 and was named an "azulenophane". beilstein-journals.org A more convenient, one-step synthesis of the parent calix nih.govazulene was later developed by reacting azulene with paraformaldehyde in the presence of Florisil®, an activated magnesium silicate. beilstein-journals.orgresearchgate.netacs.org This method has been used to produce various all-hydrocarbon calix nih.govazulenes. beilstein-journals.orgresearchgate.net These macrocycles possess a defined three-dimensional basket-like cavity and have been studied for their supramolecular properties, including the formation of complexes with fullerenes and tetraalkylammonium salts. nih.govacs.org
Azuliporphyrins: Azuliporphyrins are porphyrin analogues in which one of the pyrrole (B145914) rings is replaced by an azulene unit. nih.govacs.orgillinoisstate.edu First reported in 1997, these compounds are synthesized by methods analogous to traditional porphyrin syntheses, such as a "3 + 1" condensation of a tripyrrane with a 1,3-azulenedicarbaldehyde. nih.govacs.org The azulene subunit alters the electronic properties of the macrocycle, giving these compounds unique reactivity and spectroscopic characteristics compared to standard porphyrins. illinoisstate.edunih.gov Azuliporphyrins exhibit significant diatropic character, which is enhanced upon protonation, and they readily form stable organometallic complexes with a variety of metals, including Ni(II), Pd(II), Pt(II), Rh(III), and Ir(III). nih.govacs.orgnih.gov
Azulenophanes: Azulenophanes are a class of cyclophanes that incorporate one or more azulene rings into their bridged, macrocyclic structure. The synthesis of compounds like anti-2.2azulenophane has been reported. mdpi.comacs.org These molecules are of interest for studying transannular electronic interactions and charge-transfer phenomena between the stacked aromatic systems. acs.org The term "azulenophane" was also used to describe the first reported azulene analogue of a calixarene, which exhibited a 1,3-alternate conformation. beilstein-journals.org More complex structures, such as [2.2]metacyclo(1,3)azulenophane, have also been synthesized and converted into other polycyclic aromatic systems. mdpi.com
Polymeric and Oligomeric Azulene Systems and Their Fabrication
The ability of azulene to undergo polymerization has led to the development of conjugated polymers and oligomers with interesting electronic and optical properties. These materials are fabricated through various chemical and electrochemical methods.
Fabrication Methods:
Electrochemical Polymerization: A primary method for creating polyazulene films is through electrochemical oxidation (electropolymerization). researchgate.netmdpi.com This technique involves applying a potential to an electrode immersed in a solution containing the azulene monomer. researchgate.net The polymerization can be achieved by repeatedly scanning the potential (potentiodynamic) or by holding it at a constant value (potentiostatic, or controlled potential electrolysis). researchgate.netmdpi.com This process leads to the formation of a polymer film deposited directly onto the electrode surface. acs.org The properties of the resulting film, such as its conductivity and morphology, can be controlled by modulating synthesis parameters like the applied potential, charge, and monomer concentration. researchgate.netresearchgate.net
Vapor Phase Polymerization (VPP): This method allows for the synthesis of ultrathin polyazulene films at atmospheric pressure (AP-VPP). nih.gov In this process, a substrate coated with an oxidant (e.g., CuCl₂, FeCl₃) is exposed to azulene monomer vapor. nih.gov The monomer polymerizes on the surface of the substrate. nih.gov This technique provides control over film thickness on a nanometer scale and can be used to create multi-layered films through a layer-by-layer approach. nih.govresearchgate.net
Chemical Synthesis: Standard chemical polymerization techniques are also employed to create azulene-containing polymers and oligomers. For instance, Pd-catalyzed cross-coupling reactions have been used to synthesize azulene dyads, which can then be electropolymerized. acs.org Twisted and helical azulene oligomers, such as terazulene and quaterazulene, have been constructed through multi-step chemical synthesis. nih.gov
Properties and Applications: Polyazulene and its derivatives are being explored for a range of applications due to their unique features. rsc.org These materials can exhibit n-type or ambipolar semiconductor properties. nih.gov The incorporation of azulene into polymer backbones imparts distinct electronic and optical characteristics, making them candidates for use in electrochromic materials, organic conductors, and sensors. acs.orgrsc.org
Sensor Development
The electrochemical activity of azulene and its derivatives has been harnessed for the development of chemical sensors, particularly for the detection of heavy metal ions.
Chemically Modified Electrodes (CMEs) for Heavy Metal Ion Detection
Chemically modified electrodes (CMEs) are created by depositing a thin film of a specific material onto an electrode surface to impart new functionalities, such as the ability to selectively bind and detect target analytes. Polyazulene-based films are particularly effective for this purpose.
Fabrication and Mechanism: Azulene derivatives containing complexing groups (ligands) are synthesized and then electropolymerized onto a standard electrode surface, such as glassy carbon. mdpi.commdpi.com This one-step process creates a functional polymeric film that acts as the sensing layer. mdpi.com The detection of heavy metals typically involves a preconcentration and stripping technique. researchgate.net First, the modified electrode is immersed in the sample solution, and a negative potential is applied to accumulate and reduce the metal ions, which are complexed by the ligand within the polymer film. mdpi.commdpi.com Subsequently, the potential is scanned in the positive direction, which strips the bound metals from the film back into solution as ions. semanticscholar.org This stripping process generates a distinct current peak for each metal at a characteristic potential, and the height of the peak is proportional to the concentration of that metal in the sample. mdpi.com
Research Findings: Numerous studies have demonstrated the efficacy of azulene-based CMEs for detecting various heavy metal ions. Ligands incorporating tetrazole and thiadiazole moieties have shown strong complexing properties for these ions. mdpi.comsemanticscholar.org
Lead (Pb²⁺) and Cadmium (Cd²⁺): CMEs based on azulene-tetrazole derivatives have shown high sensitivity and selectivity for Pb(II) and Cd(II) ions. mdpi.com One study reported a detection limit of approximately 10⁻⁹ M for Pb(II) with a linear response range between 10⁻⁹ M and 10⁻⁸ M. mdpi.com For Cd(II), the linear range was found to be between 10⁻⁷ M and 10⁻⁶ M. mdpi.com Another sensor based on a 2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazole polymer reported a detection limit of 10⁻⁷ M for Pb(II). semanticscholar.org
Copper (Cu²⁺) and Mercury (Hg²⁺): The same azulene-based CMEs have also been successfully tested for the detection of copper and mercury. mdpi.comresearchgate.net While often less sensitive than for lead or cadmium, distinct stripping peaks corresponding to Cu(II) and Hg(II) are observable, allowing for their quantification. semanticscholar.orgmdpi.com The selectivity for different ions can be tuned by altering the specific azulene derivative used and the experimental conditions. mdpi.com
The performance of these sensors is highly dependent on the preparation conditions of the CME, including the electropolymerization potential and charge, as these factors influence the film's morphology and nanostructure. mdpi.comresearchgate.net
Table of Research Findings for Azulene-Based CMEs
| Target Ion | Azulene Derivative Used | Detection Limit | Linear Range | Reference |
| Lead (Pb²⁺) | (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole | ~10⁻⁹ M | 10⁻⁹ M - 10⁻⁸ M | mdpi.com |
| Cadmium (Cd²⁺) | (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole | - | 10⁻⁷ M - 10⁻⁶ M | mdpi.com |
| Lead (Pb²⁺) | 2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazole | 10⁻⁷ M | - | semanticscholar.org |
| Lead (Pb²⁺) | (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole | 5 x 10⁻⁸ M | 5 x 10⁻⁸ M - 10⁻⁶ M | mdpi.com |
| Cadmium (Cd²⁺) | 2,6-Bis(-2-(thiophen-3-yl)vinyl)-4-(4,6,8-trimethylazulen-1-yl)pyrylium | 10⁻⁷ M | - | researchgate.net |
| Lead (Pb²⁺) | 2,6-Bis(-2-(thiophen-3-yl)vinyl)-4-(4,6,8-trimethylazulen-1-yl)pyrylium | 10⁻⁷ M | - | researchgate.net |
Q & A
What are the key considerations for designing a reproducible synthesis protocol for 1-Acetylazulene?
Level: Basic
Methodological Answer:
A robust synthesis protocol must address:
- Reagent Purity : Use high-purity azulene and acetylating agents (e.g., acetic anhydride) to minimize side reactions.
- Reaction Conditions : Optimize temperature (e.g., 0–25°C for controlled acetylation) and solvent choice (e.g., dry dichloromethane for anhydrous conditions) to improve yield .
- Characterization : Validate product identity via -NMR (δ ~2.5 ppm for acetyl protons), IR (C=O stretch ~1700 cm), and mass spectrometry (m/z 184 for molecular ion). Include purity checks via HPLC or TLC .
- Reproducibility : Document inert atmosphere requirements (e.g., argon) and moisture-sensitive steps explicitly to enable replication .
How can conflicting spectroscopic data for this compound in literature be resolved?
Level: Advanced
Methodological Answer:
Contradictions in spectral data (e.g., NMR shifts, UV-Vis λ) may arise from:
- Solvent Effects : Compare data acquired in identical solvents (e.g., CDCl vs. DMSO-d) to isolate solvent-induced shifts .
- Isomeric Purity : Verify the absence of regioisomers (e.g., 1- vs. 3-acetylazulene) via NOESY or X-ray crystallography .
- Instrument Calibration : Cross-reference with internal standards (e.g., TMS for NMR) to rule out instrumental artifacts .
- Meta-Analysis : Conduct a systematic review of primary literature to identify consensus values and outliers .
What computational methods are suitable for predicting the electronic properties of this compound?
Level: Advanced
Methodological Answer:
To model electronic properties (e.g., HOMO-LUMO gaps, absorption spectra):
- DFT Calculations : Use B3LYP/6-31G(d) for geometry optimization and TD-DFT for excited-state analysis. Compare results with experimental UV-Vis data .
- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions .
- Validation : Benchmark against known azulene derivatives (e.g., guaiazulene) to assess method accuracy .
- Software Tools : Utilize Gaussian, ORCA, or NWChem for simulations, ensuring reproducibility via shared input files .
How should researchers approach the thermal stability analysis of this compound under varying conditions?
Level: Basic
Methodological Answer:
Thermal stability studies require:
- Controlled Environments : Perform thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative degradation .
- Kinetic Parameters : Calculate activation energy () via the Kissinger method using DSC data at multiple heating rates .
- Decomposition Products : Analyze off-gases via GC-MS or FTIR to identify pathways (e.g., retro-acetylation) .
- Reporting Standards : Specify sample mass, heating rate, and crucible material to ensure comparability .
What strategies can resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive) may stem from:
- Assay Variability : Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC testing) .
- Compound Integrity : Verify in-situ stability (e.g., HPLC post-assay) to confirm no degradation during testing .
- Cell Line Specificity : Compare activity across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Dose-Response Analysis : Use Hill plots to quantify efficacy thresholds and rule out false positives/negatives .
How to design a kinetic study for the acetylation of azulene to optimize this compound yield?
Level: Advanced
Methodological Answer:
A mechanistic kinetic study involves:
- Rate Law Determination : Monitor reaction progress via in-situ FTIR or -NMR to track acetyl group incorporation .
- Variable Control : Systematically alter catalyst load (e.g., HSO), temperature, and stoichiometry to identify rate-limiting steps .
- Arrhenius Analysis : Calculate activation parameters (, Δ) from rate constants at 3+ temperatures .
- Computational Validation : Compare experimental with DFT-derived transition-state energies .
What are best practices for characterizing the crystallographic structure of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction requires:
- Crystal Quality : Grow crystals via slow evaporation (e.g., hexane/ethyl acetate) to minimize defects .
- Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) at 100 K to enhance resolution .
- Refinement : Apply SHELXL for structure solution, reporting R/wR values (<5% for high quality) .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .
How can researchers address gaps in the environmental toxicity data for this compound?
Level: Advanced
Methodological Answer:
To evaluate ecotoxicity:
- Model Organisms : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) for tiered testing .
- QSAR Modeling : Predict log and LC via EPI Suite or TEST software, validating with experimental data .
- Metabolite Screening : Identify degradation products (e.g., azulene) via LC-HRMS in simulated environmental conditions .
- Regulatory Alignment : Follow OECD Guidelines 201/202 to ensure data acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
